2,4-Dimethoxyphenylboronic acid
Overview
Description
2,4-Dimethoxyphenylboronic acid (2,4-dmpba) is a boronic acid derivative characterized by the presence of two methoxy groups attached to the benzene ring at the 2nd and 4th positions. The molecular structure and stability of 2,4-dmpba have been studied using various spectroscopic methods and theoretical calculations, revealing the cis–trans (ct) form with Cs point group as the most stable conformer .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2,4-dimethoxyphenylboronic acid, related compounds and derivatives have been synthesized through various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized via photoirradiation, which suggests that similar photochemical methods could potentially be applied to the synthesis of 2,4-dmpba . Additionally, 2,2′-Dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid was prepared from a related dimethoxy compound, indicating that boronic acids with methoxy substituents can be synthesized through cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 2,4-dmpba has been extensively studied using FT-IR, Raman, and NMR spectroscopy, as well as density functional theory (DFT) calculations. These studies have provided detailed insights into the vibrational wavenumbers and nuclear magnetic shielding tensors, which are crucial for understanding the molecular behavior and reactivity of the compound .
Chemical Reactions Analysis
Boronic acids, including 2,4-dmpba, are known for their role in catalysis and synthesis of various organic compounds. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been shown to catalyze dehydrative amidation between carboxylic acids and amines, which is a reaction that could potentially be influenced by the presence of methoxy groups in 2,4-dmpba .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dmpba have been deduced from spectroscopic data and theoretical calculations. The stability of different conformers, vibrational frequencies, and NMR chemical shifts provide a comprehensive understanding of the compound's properties. The cis–trans form of 2,4-dmpba is the most stable, which is significant for its reactivity and interactions with other molecules . Furthermore, the study of related compounds like 2,6-dimethoxyphenylboronic acid has shown that surfactants can influence the crystallization and stabilization of different polymorphic forms, suggesting that similar effects might be observed with 2,4-dmpba .
Scientific Research Applications
Molecular Structure Analysis
A comprehensive study by Ö. Alver (2011) explored the molecular structures of 2,4-dimethoxyphenylboronic acid (2,4-dmpba) using various spectroscopic methods, including FT-IR, Raman, and NMR. This research provided valuable insights into the molecular conformation, vibrational wavenumbers, and nuclear magnetic shielding tensors of 2,4-dmpba, contributing to our understanding of its physical and chemical properties (Alver, 2011).
Crystallization and Polymorphism
Semjonova and Be̅rziņš (2022) investigated the crystallization of 2,6-dimethoxyphenylboronic acid, a related compound, to understand polymorph control in phenylboronic acids. This study highlighted the influence of various solvents and additives on crystallization, revealing potential applications in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).
Monomeric Structure Design
Cyrański et al. (2012) focused on designing a novel boronic acid with a monomeric structure, which included 2,6-dimethoxyphenylboronic acid. This work aimed at creating new building blocks for crystal engineering, contributing to the development of advanced materials (Cyrański et al., 2012).
Supramolecular Assemblies
Research by Pedireddi and Seethalekshmi (2004) explored the supramolecular assemblies of phenylboronic acids, including 4-methoxyphenylboronic acid, with various ligands. This study revealed the potential of boronic acids in constructing complex molecular architectures, which could have implications in nanotechnology and material sciences (Pedireddi & Seethalekshmi, 2004).
Antimicrobial Activity
Adamczyk-Woźniak et al. (2021) evaluated the antibacterial properties of (trifluoromethoxy)phenylboronic acids. Their findings on the structural, antimicrobial, and spectroscopic properties of these compounds could inform the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Antimicrobial Synthesis
Mohana (2013) synthesized new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity, showing the potential of 2,4-dimethoxyphenylboronic acid derivatives in developing novel antimicrobial agents (Mohana, 2013).
Environmental Applications
El-Beshlawy et al. (2022) developed sensors using polyaniline/molecularly imprinted polymer membranes for the detection of 2,4-Dichlorophenoxyacetic acid in wastewater and soil, demonstrating the environmental monitoring applications of boronic acid derivatives (El-Beshlawy et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2,4-dimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUYFKNCCBFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370232 | |
Record name | 2,4-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenylboronic acid | |
CAS RN |
133730-34-4 | |
Record name | 2,4-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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